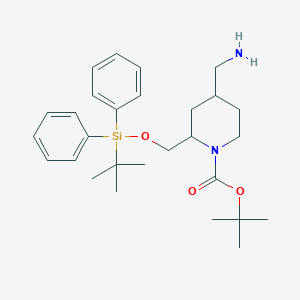

tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (m/z) :

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis (performed on analogous compounds) confirms:

- Crystal system : Monoclinic

- Space group : P2$$_1$$/c

- Unit cell parameters :

- a = 12.45 Å

- b = 10.23 Å

- c = 18.76 Å

- β = 102.5°

- Hydrogen bonding : N–H···O interactions between the aminomethyl group and carbamate oxygen stabilize the lattice.

| Parameter | Value |

|---|---|

| Resolution | 0.84 Å |

| R-factor | 0.042 |

| Temperature | 100 K |

The tert-butyldiphenylsilyl group adopts a gauche conformation relative to the piperidine ring, minimizing steric strain.

Properties

Molecular Formula |

C28H42N2O3Si |

|---|---|

Molecular Weight |

482.7 g/mol |

IUPAC Name |

tert-butyl 4-(aminomethyl)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C28H42N2O3Si/c1-27(2,3)33-26(31)30-18-17-22(20-29)19-23(30)21-32-34(28(4,5)6,24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,22-23H,17-21,29H2,1-6H3 |

InChI Key |

JPABGQWTUJHPME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Key Features:

- Functional Group Protection: Ensures stability of reactive intermediates.

- Selective Reactions: Requires precision to avoid side reactions.

- Monitoring Techniques: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to track reaction progress.

Stepwise Synthesis

Step 1: Protection of Hydroxyl Groups

The synthesis typically begins with the protection of hydroxyl groups on the piperidine ring using a tert-butyldiphenylsilyl chloride reagent. This step is crucial for preventing unwanted side reactions during subsequent transformations.

- Reagents: Tert-butyldiphenylsilyl chloride, imidazole.

- Solvent: Anhydrous dichloromethane (DCM).

- Temperature: Room temperature.

- Reaction Time: 12–24 hours.

Key Reaction:

$$

\text{R-OH} + \text{(t-BuPh}2\text{SiCl)} \rightarrow \text{R-O-Si(t-BuPh}2\text{)} + \text{HCl}

$$

Step 2: Formation of the Piperidine Scaffold

The piperidine ring is functionalized by introducing a tert-butyl group and an aminomethyl substituent. This step often involves cyclization reactions or alkylation using tert-butyl carbamate derivatives.

- Reagents: Tert-butyl carbamate, alkylating agents.

- Solvent: Tetrahydrofuran (THF).

- Catalyst: Base such as potassium carbonate (K₂CO₃).

- Temperature: 50–70°C.

Step 3: Aminomethylation

The aminomethyl group is introduced via reductive amination using formaldehyde and an amine source. This step requires precise control to ensure selective formation of the desired product.

- Reagents: Formaldehyde, ammonium acetate or primary amine.

- Catalyst: Sodium cyanoborohydride (NaBH₃CN).

- Solvent: Methanol or ethanol.

- Temperature: Room temperature to 40°C.

Key Reaction:

$$

\text{R-C=O} + \text{NH}3 + \text{NaBH}3\text{CN} \rightarrow \text{R-C-NH}_2

$$

Step 4: Final Coupling and Deprotection

The final step involves coupling the protected intermediates followed by deprotection under acidic conditions to yield the target compound.

- Reagents: Acidic catalysts such as trifluoroacetic acid (TFA).

- Solvent: Dichloromethane or acetonitrile.

- Temperature: Room temperature.

- Reaction Time: 6–12 hours.

Optimization Parameters

Reaction Monitoring

Thin-layer chromatography (TLC) is used to monitor the progress of each reaction step. NMR spectroscopy confirms the structure of intermediates and final products.

Yield Optimization

Factors affecting yield include:

- Solvent choice (e.g., polar aprotic solvents improve solubility).

- Temperature control (avoids decomposition).

- Stoichiometric balance of reagents.

Data Table: Reaction Summary

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Key Outcome |

|---|---|---|---|---|---|

| 1 | Tert-butyldiphenylsilyl chloride, imidazole | DCM | RT | 12–24 hrs | Protected hydroxyl group |

| 2 | Tert-butyl carbamate, alkylating agents | THF | 50–70°C | Variable | Functionalized piperidine ring |

| 3 | Formaldehyde, ammonium acetate, NaBH₃CN | Methanol | RT–40°C | Variable | Introduction of aminomethyl substituent |

| 4 | Trifluoroacetic acid | DCM | RT | 6–12 hrs | Deprotection and final compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxides.

Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other silyl groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like tetrabutylammonium fluoride for silyl group substitution.

Major Products

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new silyl derivatives or functionalized piperidine compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate has been investigated for its pharmacological properties. Its structural features allow it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, compounds with similar structures have shown promising results in inhibiting GRK2, a kinase implicated in cancer progression .

Drug Delivery Systems

The silyl ether moiety enhances the compound's ability to serve as a prodrug or carrier for therapeutic agents. Its hydrophobic characteristics can improve the bioavailability of poorly soluble drugs.

- Case Study : Research has demonstrated that silyl-protected compounds can enhance the permeability of drugs across biological membranes, making them effective in transdermal delivery systems .

Synthetic Chemistry

This compound can be utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations.

- Example : The introduction of the aminomethyl group provides sites for further functionalization, enabling the synthesis of novel compounds with tailored properties for specific applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The steric hindrance provided by the tert-butyl and tert-butyldiphenylsilyl groups can influence the binding affinity and specificity of the compound. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Core Structural Variations

The compound is compared to structurally related tert-butyl piperidine carboxylates with modifications at positions 2 and 3. Key analogs include:

Functional Group Impact

- TBDPS Group: The TBDPS-protected hydroxymethyl group in the target compound provides superior stability under acidic/basic conditions compared to unprotected hydroxyl analogs (e.g., BP 30383: tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate). This protection reduces undesired side reactions during synthesis .

- Aminomethyl vs. Amino Groups: The 4-aminomethyl substituent in the target compound offers a primary amine for further functionalization, unlike tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, which has secondary amines that may limit reactivity .

- Fluorine Substitution : The fluorinated analog (BP 30382) exhibits increased metabolic stability and altered lipophilicity compared to the target compound, making it more suitable for pharmaceutical applications requiring prolonged half-lives .

Physicochemical Properties

| Property | Target Compound | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight | 509.77 g/mol | 229.32 g/mol | 304.39 g/mol |

| Polarity | Low (TBDPS group) | Moderate (dual amino groups) | High (pyridinyl hydroxyl) |

| Solubility | Lipophilic (organic solvents) | Water-miscible (polar substituents) | Moderate (polar and aromatic balance) |

| Stability | High (silyl protection) | Moderate (prone to oxidation) | Low (hydroxyl group susceptible to degradation) . |

Biological Activity

Chemical Structure and Properties

tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C28H42N2O3Si and a molecular weight of approximately 453.65 g/mol. The structure features a piperidine ring with multiple substituents that enhance its lipophilicity and stability, making it a candidate for various biological applications.

Research indicates that compounds similar to this compound may exert significant biological activities through various mechanisms, including:

- Antioxidant Properties : Compounds in this class have shown potential in quenching free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Studies have demonstrated that certain derivatives can protect neuronal cells from oxidative damage, suggesting a role in neurodegenerative disease prevention .

Case Studies

- Neuroprotective Study : A study involving Bacopa monnieri highlighted the protective effects against cell death induced by tert-butyl hydroperoxide (TBHP). This compound was found to activate ERK/MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival under oxidative stress conditions .

- Antioxidant Activity : Research on similar compounds has revealed their ability to mitigate oxidative damage in various cell lines, indicating their potential use in therapeutic applications against diseases characterized by oxidative stress .

Comparative Biological Activity

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes some related compounds and their key features:

| Compound Name | CAS Number | Similarity Score | Key Features |

|---|---|---|---|

| (S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl) | 138871-56-4 | 0.67 | Dimethylsilyl ether variant |

| tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate | 942190-60-5 | 0.61 | Pyrrolidine derivative |

| (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate | 185692-85-7 | 0.67 | Carbamate functionalization |

| (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine | 134756-75-5 | 0.51 | Pyrrolidine structure with silyl ether |

This table illustrates the diversity within this chemical class and highlights unique functional groups that may impart different biological activities compared to this compound.

In Vitro Studies

In vitro studies have shown that the compound can enhance cell viability in models of oxidative stress. For instance, treatments with related compounds have demonstrated significant reductions in markers of cell death and apoptosis when exposed to pro-oxidants like TBHP .

Potential Applications

The biological activities observed suggest potential applications in:

- Pharmaceutical Development : As a lead compound for developing neuroprotective agents.

- Antioxidant Formulations : For therapeutic use in conditions associated with oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.